2-[(4-Fluorophenyl)methoxy]benzohydrazide
Description
Significance of Hydrazide and Hydrazone Scaffolds in Medicinal Chemistry
Hydrazides and their derivatives, hydrazones, are considered "privileged scaffolds" in the realm of medicinal chemistry. This is due to their versatile biological activities and their utility as synthons in the creation of more complex molecules. mdpi.commdpi.com The functional group R-CON-R¹N-R²R³ is a cornerstone in organic chemistry, serving as a substrate in numerous chemical reactions and in the development of pharmaceuticals. mdpi.com
These scaffolds are integral to a wide array of compounds that have demonstrated significant pharmacological effects. The biological activities associated with hydrazide and hydrazone derivatives are extensive, including:
Antimicrobial nih.gov
Anticonvulsant nih.gov
Anti-inflammatory mdpi.comnih.gov
Antitubercular nih.gov
Antiviral nih.gov
The presence of the azomethine group (–NH–N=CH–) connected to a carbonyl group in hydrazones is a key factor in their diverse pharmaceutical applications. nih.gov Furthermore, hydrazides are valuable precursors for synthesizing various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important classes of bioactive molecules. mdpi.commdpi.com
Role of Fluorine Substitution in Enhancing Bioactivity of Organic Compounds
The strategic incorporation of fluorine into drug candidates is a well-established method for improving their pharmacological profiles. tandfonline.com Fluorine's unique properties, such as its small size and high electronegativity, can significantly alter a molecule's physicochemical and biological characteristics. tandfonline.combenthamscience.com
Key advantages of fluorine substitution in drug design include:
| Feature | Description |
| Enhanced Metabolic Stability | The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown. This can increase the drug's half-life and bioavailability. tandfonline.comnih.gov |
| Increased Binding Affinity | Fluorine's electronegativity can modify the electronic properties of a molecule, potentially leading to stronger interactions with biological targets and increased potency. mdpi.com |
| Improved Lipophilicity and Permeability | The addition of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target site. benthamscience.comnih.gov |
| Conformational Control | The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor or enzyme active site. tandfonline.com |
These attributes have led to a significant number of fluorinated compounds being developed and approved as therapeutic agents for a wide range of diseases. nih.gov
Contextualization of 2-[(4-Fluorophenyl)methoxy]benzohydrazide within Bioactive Compound Libraries
The structure of this compound is a prime example of rational drug design, combining the proven hydrazide scaffold with the beneficial properties of fluorine substitution. This molecule serves as a valuable building block within bioactive compound libraries for several reasons.
The benzohydrazide (B10538) core provides a robust platform that can be readily modified. The hydrazide group can react with a wide variety of aldehydes and ketones to form a diverse library of hydrazone derivatives. mdpi.com This allows for systematic exploration of structure-activity relationships (SAR) to optimize biological activity.
The inclusion of the 4-fluorophenyl group is a deliberate strategy to leverage the advantages of fluorination. This moiety can enhance the compound's metabolic stability and its ability to interact with biological targets, potentially leading to derivatives with improved potency and pharmacokinetic properties. The specific placement of the fluorine atom on the phenyl ring can also be critical in fine-tuning these effects.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-11-7-5-10(6-8-11)9-19-13-4-2-1-3-12(13)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPXPPHDKIFDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2 4 Fluorophenyl Methoxy Benzohydrazide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-[(4-Fluorophenyl)methoxy]benzohydrazide derivatives in solution. By analyzing the chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei, researchers can map the electronic environment of each atom within the molecule.
In ¹H NMR spectra of benzohydrazide (B10538) derivatives, the amide (N-H) proton typically appears as a singlet in the downfield region, often around δ 10.0-12.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of the two phenyl rings resonate in the range of δ 6.5-8.0 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group are observed as a singlet at approximately δ 5.0 ppm.
¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the hydrazide group is characteristically found at a low field, typically around δ 160-170 ppm. nih.gov Aromatic carbons resonate in the δ 110-160 ppm region, with their specific shifts influenced by the substituents on the rings. The methylene carbon signal appears around δ 70 ppm. The presence of the fluorine atom in the 4-fluorophenyl ring introduces characteristic C-F coupling, which can be observed in the ¹³C NMR spectrum and aids in signal assignment.
¹H NMR Chemical Shifts (δ, ppm) for a Representative Benzohydrazide Derivative
| Proton Type | Chemical Shift (ppm) |
| Amide (N-H) | 10.0-12.0 |
| Aromatic (Ar-H) | 6.5-8.0 |
| Methylene (-CH₂-) | ~5.0 |
¹³C NMR Chemical Shifts (δ, ppm) for a Representative Benzohydrazide Derivative
| Carbon Type | Chemical Shift (ppm) |
| Carbonyl (C=O) | 160-170 |
| Aromatic (Ar-C) | 110-160 |
| Methylene (-CH₂-) | ~70 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives by analyzing their fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound.
The fragmentation of these molecules often begins with the cleavage of the weakest bonds. Common fragmentation pathways for benzohydrazide derivatives include the loss of the fluorophenylmethoxy group or cleavage of the N-N bond. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further confirming the proposed structure. csic.es
For instance, the fragmentation of the molecular ion can lead to the formation of characteristic fragment ions. The observation of a peak corresponding to the 4-fluorobenzyl cation or the benzoyl cation can provide strong evidence for the presence of these structural motifs within the molecule. The analysis of these fragmentation patterns allows for a detailed structural characterization of the compound. mdpi.comnih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in this compound derivatives. mdpi.com The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule. libretexts.orglibretexts.org
Key vibrational frequencies observed in the FT-IR spectra of these compounds include:
N-H stretching: A sharp absorption band in the region of 3200-3400 cm⁻¹, corresponding to the N-H bond of the hydrazide group.
C=O stretching: A strong, sharp peak typically found between 1640 and 1680 cm⁻¹, characteristic of the amide carbonyl group.
C-O-C stretching: Asymmetric and symmetric stretching vibrations of the ether linkage appear in the region of 1250-1000 cm⁻¹.
Aromatic C-H stretching: These vibrations are observed above 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.
C-F stretching: A strong absorption band typically appears in the 1250-1000 cm⁻¹ range, confirming the presence of the fluorine substituent.
Characteristic FT-IR Absorption Bands (cm⁻¹) for this compound Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200-3400 |
| C=O | Stretching | 1640-1680 |
| C-O-C | Stretching | 1250-1000 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-F | Stretching | 1250-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound derivatives typically exhibits absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. researchgate.net
The benzoyl and 4-fluorophenyl chromophores contribute to the observed absorption bands. The position and intensity of these bands can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. For example, the π → π* transitions of the aromatic systems are generally observed as intense bands at shorter wavelengths, while the n → π* transition of the carbonyl group appears as a weaker band at a longer wavelength. mdpi.com
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound derivatives in the solid state. This technique provides detailed information about bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the arrangement of molecules within the crystal lattice. mdpi.com
Crystal structure analyses of related benzohydrazide compounds have shown that the molecules often adopt a specific conformation stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net The planarity of the aromatic rings and the geometry of the hydrazide linkage are key structural features determined by this method. Furthermore, X-ray diffraction reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. mdpi.com
Typical Crystallographic Parameters for a Benzohydrazide Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~20-25 |
| β (°) | ~90-100 |
| Z | 4 |
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis complements the information obtained from single crystal X-ray diffraction.
Computational Chemistry and Molecular Modeling Investigations of 2 4 Fluorophenyl Methoxy Benzohydrazide
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Prediction of Binding Modes and Affinities with Biological Macromolecules
For 2-[(4-Fluorophenyl)methoxy]benzohydrazide, molecular docking simulations would be employed to understand how it fits into the active site of a specific biological macromolecule, such as an enzyme or a receptor. The simulation calculates the binding affinity, often expressed in kcal/mol, which indicates the strength of the interaction. A lower (more negative) binding energy suggests a more stable and favorable interaction.
In studies of similar benzohydrazide (B10538) derivatives, these compounds have been docked against various targets, including those relevant to cancer, such as epidermal growth factor receptor (EGFR). For instance, a study on benzohydrazide derivatives containing dihydropyrazoles reported potent EGFR inhibition, with the most active compound showing an IC50 value of 0.08 µM. nih.gov Another investigation into p-methoxycinnamoyl hydrazides used docking to predict anticancer activity, reporting a "rerank score" (a metric for binding affinity) of -124.81 for the most promising derivative.
Were this compound to be studied, a data table like the one below would be generated to summarize its predicted binding affinities against a panel of relevant biological targets.
| Target Protein | Predicted Binding Affinity (kcal/mol) |
| Hypothetical Target A | Value |
| Hypothetical Target B | Value |
| Hypothetical Target C | Value |
| (Note: This table is illustrative as specific data for this compound is not available.) |
Identification of Key Amino Acid Residues Involved in Ligand Binding
Beyond just the strength of the interaction, molecular docking identifies the specific amino acid residues within the target's active site that are crucial for binding the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For this compound, the fluorine atom on the phenyl ring could participate in halogen bonding or other electrostatic interactions, while the benzohydrazide moiety is capable of forming multiple hydrogen bonds through its amide and hydrazide groups. Visualizing the docked pose would reveal which amino acids form these critical connections, providing a roadmap for future chemical modifications to enhance potency and selectivity. In analyses of related compounds, interactions with key residues in the active sites of enzymes like InhA from Mycobacterium tuberculosis have been computationally examined to understand their potential mechanism of action. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a powerful tool for predicting a molecule's geometry, electronic properties, and reactivity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For benzohydrazide derivatives, DFT calculations have been used to determine these values. For example, one study on related compounds found a HOMO-LUMO energy gap of 2.96 eV. researchgate.net For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap, offering insight into its stability and potential for chemical reactions.
| Molecular Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
| (Note: This table is illustrative as specific data for this compound is not available.) |
Elucidation of Molecular Electrostatic Potential Surfaces
A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution within a molecule. It is color-coded to show regions of negative electrostatic potential (electron-rich, typically colored red), positive potential (electron-poor, colored blue), and neutral potential (green). MEP maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding.
For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the fluorine atom, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the hydrazide group would likely show positive potential, marking them as sites for nucleophilic attack.
Assessment of Global Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of a molecule's reactivity and stability. Key descriptors include:
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will react.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors would quantify the chemical behavior of this compound, allowing for comparison with other compounds and providing a deeper understanding of its reactivity profile.
| Descriptor | Formula | Calculated Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |
| Chemical Softness (S) | 1 / η | Value |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Value |
| Chemical Potential (μ) | -χ | Value |
| Electrophilicity Index (ω) | μ2 / 2η | Value |
| (Note: This table is illustrative as specific data for this compound is not available.) |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility, stability, and interactions of a compound like this compound within a biological system.
MD simulations would typically track parameters such as the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The dynamic behavior, including the formation and breaking of intramolecular hydrogen bonds, can also be monitored. For instance, the hydrazide group (-CONHNH2) can act as both a hydrogen bond donor and acceptor, potentially forming transient intramolecular interactions that stabilize certain conformations.
Table 1: Key Torsional Angles and Their Influence on the Conformation of this compound
| Torsional Angle | Description | Expected Behavior |
| C(ar)-C(ar)-O-CH2 | Rotation around the bond connecting the benzoyl ring to the ether oxygen | Influences the orientation of the (4-Fluorophenyl)methoxy group relative to the benzohydrazide core. |
| C(ar)-O-CH2-C(ar) | Rotation around the methylene-oxygen bond | Determines the relative positioning of the two aromatic rings. |
| C(O)-N-N-H | Rotation around the amide N-N bond | Affects the orientation of the terminal amine group and its hydrogen bonding potential. |
This table represents a theoretical framework for the analysis of this compound's conformational flexibility based on common practices in molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the molecular properties that are critical for their function.
For the class of benzohydrazide derivatives, QSAR models have been successfully developed for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. ijcrt.orgnih.govnih.gov These studies typically involve calculating a range of molecular descriptors that quantify various aspects of the molecules' structure, such as their electronic, steric, and hydrophobic properties.
A hypothetical QSAR study for a series of analogs of this compound would involve the steps outlined below:
Data Set Collection: A series of benzohydrazide derivatives with experimentally determined biological activities would be compiled.
Descriptor Calculation: For each molecule, a variety of descriptors would be calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
For this compound, key descriptors in a QSAR model would likely include those related to the electronegativity of the fluorine atom, the size and shape of the molecule, and its hydrogen bonding capacity.
Table 2: Examples of Molecular Descriptors Relevant for QSAR Modeling of Benzohydrazide Derivatives
| Descriptor Type | Example Descriptors | Relevance to this compound |
| Electronic | Dipole Moment, Partial Charges | The fluorine atom and oxygen/nitrogen atoms create a significant dipole moment, influencing interactions with polar targets. |
| Steric/Topological | Molecular Volume, Surface Area, Kappa Shape Indices | The overall size and shape of the molecule are critical for fitting into a biological target's active site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the molecule's lipophilicity, which is important for membrane permeability and hydrophobic interactions. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | The hydrazide moiety provides key hydrogen bonding features essential for molecular recognition. |
This table illustrates the types of descriptors that would be considered in a QSAR study of this compound class, based on established methodologies. ijcrt.org
Pharmacological Activity and Mechanistic Insights of 2 4 Fluorophenyl Methoxy Benzohydrazide and Its Derivatives
Enzyme Inhibition Studies
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes are valuable in the treatment of neurological disorders. nih.gov Research into benzohydrazide (B10538) derivatives has revealed their potential as MAO inhibitors.
One study synthesized a series of N'-(arylidene)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)benzohydrazides and evaluated their inhibitory activity against human MAO-A and MAO-B. The findings indicated that these compounds are selective inhibitors of hMAO-B. Specifically, compounds 4e and 4f demonstrated significant potency with IC50 values of 0.075 µM and 0.136 µM, respectively, against hMAO-B. For comparison, the reference drugs selegiline (B1681611) and rasagiline (B1678815) showed IC50 values of 0.040 µM and 0.066 µM, respectively. Kinetic studies on the most active compound, 4e , determined that it inhibits hMAO-B in a non-competitive manner. bohrium.com
In a different study, nineteen tosylated acyl hydrazone derivatives were synthesized and assessed for their inhibitory activities. Compound 3o was identified as the most potent inhibitor of MAO-A, with an IC50 value of 1.54 µM. The presence of a 3-fluoro group on the benzylidene ring was found to enhance MAO-A inhibition. For MAO-B, compound 3s was the most effective, with an IC50 of 3.64 µM. Kinetic analysis revealed that 3o and 3s were reversible and competitive inhibitors of MAO-A and MAO-B, with Ki values of 0.35 ± 0.074 µM and 1.97 ± 0.65 µM, respectively. mdpi.com
Another series of benzothiazine-based carbohydrazides also showed potent dual inhibition of both MAO-A and MAO-B, with IC50 values in the low micro-molar range. The most potent MAO-A inhibitor from this series was 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e] mdpi.comresearchgate.netthiazine-3-carbohydrazide 1,1-dioxide (9i) , with an IC50 of 0.11 ± 0.005 μM. These compounds were found to be competitive inhibitors. nih.gov
Table 1: MAO-A and MAO-B Inhibition by Benzohydrazide Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| 4e | hMAO-B | 0.075 | Non-competitive |
| 4f | hMAO-B | 0.136 | Not specified |
| 3o | MAO-A | 1.54 | Reversible, Competitive |
| 3s | MAO-B | 3.64 | Reversible, Competitive |
| 9i | MAO-A | 0.11 ± 0.005 | Competitive |
Data sourced from multiple studies investigating various benzohydrazide derivatives.
β-Secretase (BACE-1) Inhibition
β-Secretase (BACE-1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. A study on tosylated acyl hydrazone derivatives explored their potential as BACE-1 inhibitors. Among the tested compounds, 3e , 3f , and 3n showed notable BACE-1 inhibition with IC50 values of 8.63 µM, 9.92 µM, and 8.47 µM, respectively. These values were lower than that of the reference standard, quercetin, indicating significant inhibitory potential. mdpi.com
Table 2: BACE-1 Inhibition by Benzohydrazide Derivatives
| Compound | IC50 (µM) |
|---|---|
| 3e | 8.63 |
| 3f | 9.92 |
| 3n | 8.47 |
Data from a study on tosylated acyl hydrazone derivatives. mdpi.com
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. The same study that investigated MAO and BACE-1 inhibition also evaluated the nineteen tosylated acyl hydrazone derivatives against AChE and BChE. The results showed that most compounds were weak inhibitors of both cholinesterases, with more than 50% residual activity at a 10 µM concentration. However, compound 3a was an exception, exhibiting BChE inhibition with an IC50 value of 16.1 µM. mdpi.com
Table 3: Cholinesterase Inhibition by a Benzohydrazide Derivative
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 3a | BChE | 16.1 |
Most other tested derivatives in the series showed weak activity against AChE and BChE. mdpi.com
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with Helicobacter pylori infections, such as gastritis and peptic ulcers. While specific studies on 2-[(4-Fluorophenyl)methoxy]benzohydrazide were not identified, the broader class of benzohydrazide derivatives has been investigated for urease inhibition. For instance, a series of 2-methoxybenzohydrazone derivatives demonstrated potent urease inhibitory profiles, with several analogues showing significantly greater potency than the standard inhibitor, thiourea.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. FAAH inhibitors are being explored for their potential in treating pain, inflammation, and anxiety. Research on the FAAH inhibitory activity of this compound or its direct derivatives is not extensively documented in the available literature. However, the hydrazide functional group is a component of some known FAAH inhibitors, suggesting that this chemical class could be a starting point for designing novel FAAH-targeting compounds.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Other Kinase Inhibitory Activities (e.g., Akt, PI3K, EGFR, HER2, VEGFR2, COX-2)
The benzohydrazide scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that control growth and proliferation.
EGFR and HER2 Inhibition: Derivatives of benzohydrazide have been synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. One study detailed a series of novel benzohydrazide derivatives incorporating dihydropyrazole moieties. Among these, compound H20 demonstrated significant antiproliferative effects against several cancer cell lines, including A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver), with IC50 values of 0.46, 0.29, 0.15, and 0.21 µM, respectively. This compound also showed potent inhibition of the EGFR enzyme with an IC50 value of 0.08 µM. nih.gov The utilization of hydrazide-hydrazone linkers is considered a valuable strategy in designing molecules that can target kinases like EGFR and HER2.
PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactive in human cancers, making it a key target for new therapies. A series of 2-methyl-5-nitrobenzeneacylhydrazones were designed and synthesized as potential PI3K inhibitors. rhhz.net These acylhydrazone derivatives were found to be selective PI3K inhibitors with minimal effects on other kinases, suggesting that this class of compounds could serve as a lead for developing more targeted anticancer medications. rhhz.net
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several small molecule inhibitors targeting VEGFR-2 have been developed. While many of these are based on scaffolds like benzoxazole (B165842) or oxindole, the general field of tyrosine kinase inhibitors is broad and continually evolving to find new structural classes with improved potency and selectivity. nih.govlookchem.comnih.gov
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and is a target for anti-inflammatory drugs. While various heterocyclic compounds, such as benzoxazole and benzimidazole-thiazole hybrids, have been investigated as COX-2 inhibitors, specific data on this compound derivatives in this context is less defined. nano-ntp.comnih.gov Research has identified that structures incorporating pharmacophores like benzenesulfonamide (B165840) are effective in achieving selective COX-2 inhibition. nih.gov
Table 1: EGFR Inhibitory Activity of a Selected Benzohydrazide Derivative
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| H20 (A dihydropyrazole-benzohydrazide derivative) | EGFR | 0.08 | nih.gov |
Carbonic Anhydrase Inhibition
Hydrazide-based compounds have emerged as a notable class of carbonic anhydrase (CA) inhibitors, offering an alternative to the classical sulfonamide inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.
Aromatic hydrazides function as zinc-binding inhibitors. X-ray crystallography studies have shown that the hydrazide group coordinates with the Zn(II) ion in the active site of the human carbonic anhydrase II (hCA II) isoform. Specifically, both the carbonyl oxygen and the terminal nitrogen atom of the hydrazide moiety bind to the zinc ion, which is a distinct binding mode compared to sulfonamides.
Several studies have evaluated series of benzohydrazide derivatives for their inhibitory effects on various human CA isoforms (hCA I, II, IV, IX, and XII).
One investigation found that a series of benzohydrazide derivatives all inhibited hCA I and hCA II. The most effective compound, 2-amino-3-nitro benzohydrazide, displayed IC50 values of 0.030 µM and 0.047 µM against hCA I and hCA II, respectively.
Another study synthesized new 4-methanesulfonyloxy benzohydrazide derivatives and evaluated them as potential inhibitors of hCA I and II.
Vanadium(V) complexes incorporating benzohydrazide ligands have also demonstrated excellent inhibitory activity against carbonic anhydrase, with some complexes having IC50 values as low as 0.07 µM.
These findings suggest that the hydrazide scaffold is a viable pharmacophore for developing potent and potentially isoform-selective CA inhibitors.
Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Benzohydrazide Derivatives
| Compound Class/Derivative | Target Isoform | Inhibitory Activity (IC50 or KI) |
|---|---|---|
| 2-amino 3-nitro benzohydrazide | hCA I | 0.030 µM (IC50) |
| 2-amino 3-nitro benzohydrazide | hCA II | 0.047 µM (IC50) |
| Vanadium(V) complex with p-chloro substituted benzohydrazide | Carbonic Anhydrase | 0.07 µM (IC50) |
| Ureido-linked benzohydrazides | hCA IV | 0.8–0.96 µM (KI) |
HIV-Integrase 1 Inhibition
The Human Immunodeficiency Virus-1 (HIV-1) integrase is an essential enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. It represents a key target for antiretroviral therapy. The benzohydrazide scaffold has been explored for its potential to inhibit this crucial enzyme. Research has indicated that certain hydrazide derivatives show promising inhibitory activity against HIV-1 integrase, with some compounds achieving an IC50 value of 3.5 µM. The development of inhibitors based on this scaffold is part of a broader effort to find new molecules that can effectively block viral replication.
Mycobacterial Enzyme Inhibition (e.g., InhA, Thymidylate Kinase, Thioesterase of Polyketide Synthase)
The hydrazide functional group is a cornerstone of antitubercular therapy, with the frontline drug Isoniazid (B1672263) (isonicotinic acid hydrazide) being a prime example. Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, targets the enoyl-acyl carrier protein reductase known as InhA. drugbank.compatsnap.comchemicalbook.com The activated form of isoniazid forms a complex with the NAD cofactor, which then potently inhibits InhA. drugbank.comnih.gov This enzyme is critical for the synthesis of mycolic acids, which are essential, unique long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. patsnap.comchemicalbook.com By inhibiting InhA, isoniazid disrupts cell wall synthesis, leading to bacterial cell death. patsnap.com This well-established mechanism highlights the potential of other hydrazide derivatives to act as inhibitors of essential mycobacterial enzymes. Some novel hydrazide compounds have demonstrated anti-mycobacterial activity with a visual minimum inhibitory concentration (MIC90) as low as 15.63 µM.
Myeloid Leukemia 1 (Mcl-1) Inhibition
Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. Targeting Mcl-1 is therefore a promising strategy for cancer treatment.
Recent studies have explored hexahydroquinoline derivatives as potential Mcl-1 inhibitors. In this context, a specific derivative, compound 6a, was found to have high cytotoxicity against leukemia cell lines THP-1 and HL-60, with an IC50 of 0.4 µM. Further investigation into its mechanism revealed that it potently inhibits the Mcl-1 anti-apoptotic protein, with an IC50 of 1.5 µM. This inhibition of Mcl-1 is believed to induce apoptosis, which was supported by observations of cell cycle arrest and a significant increase in the activation of pro-apoptotic proteins caspase-3 and caspase-9. These findings suggest that the development of small molecules based on this scaffold could lead to effective Mcl-1 inhibitors for cancer therapy.
Antimicrobial Investigations
Antibacterial Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis, Staphylococcus typhi, Enterococcus faecalis, Micrococcus varians)
The benzohydrazide scaffold and its derivatives, particularly hydrazones, have been widely investigated for their antibacterial properties against a range of pathogens, with notable activity against Gram-positive bacteria.
Studies have shown that these compounds can be effective against clinically significant strains such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Enterococcus faecalis.
One study synthesized benzohydrazide derivatives from natural products like vanillin (B372448) and tested them against several bacteria, confirming activity against S. aureus, B. subtilis, and E. faecalis.
Another investigation involving azo derivatives of calix wikipedia.orgarene containing a benzohydrazide component reported significant bacteriostatic and/or bactericidal activity against B. subtilis, MRSA, S. aureus, and E. faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.97 to 62.5 µg/mL.
A review of fluorinated hydrazones highlighted their activity against S. aureus, which is particularly relevant to the core compound of this article, this compound.
Furthermore, novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide showed their most significant antimicrobial effects against Gram-positive bacteria, with one compound exhibiting MIC values between 1.95 and 15.62 µg/mL.
This body of research indicates that the benzohydrazide moiety is a versatile structural component for the development of new antibacterial agents to combat Gram-positive infections, including those caused by drug-resistant strains.
Table 3: Antibacterial Activity (MIC) of Selected Benzohydrazide Derivatives Against Gram-Positive Bacteria
| Compound Class | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Azo calix wikipedia.orgarene derivatives | B. subtilis | 0.97 - 15.6 |
| MRSA | 0.97 - 15.6 | |
| S. aureus | 3.9 - 7.8 | |
| E. faecalis | 3.9 | |
| Thiadiazole-hydrazide derivative | Gram-positive bacteria | 1.95 - 15.62 |
Antibacterial Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, Salmonella enteritidis, Neisseria gonorrhoeae, Pasteurella multocida)
Derivatives of this compound have demonstrated varied levels of antibacterial activity against several Gram-negative bacterial strains. Research has shown that hydrazide-hydrazone derivatives can exhibit significant antibacterial properties. For instance, certain novel hydrazide-hydrazone derivatives have shown notable activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. Specifically, compounds 33 and 34 in one study exhibited very strong activity against P. aeruginosa with Minimum Inhibitory Concentration (MIC) values of 0.22 and 0.19 μg/ml, respectively. These same compounds also showed high activity against K. pneumoniae with MIC values of 3.12 μg/ml and 14.00 μg/ml, respectively. nih.gov
Other studies have reported that some synthesized hydrazone compounds displayed high antibacterial activity against Enterobacter aeruginosa, which was comparable to reference drugs like Amoxicillin and Cefotaxime. researchgate.net However, the effectiveness can be highly dependent on the specific chemical substitutions on the benzohydrazide core. For example, some derivatives showed weaker activity than the control drug streptomycin (B1217042) against E. coli and P. aeruginosa. researchgate.net
The antibacterial activity is often evaluated by measuring the zone of inhibition (ZOI). For some 4-chlorophenylsulfonyl acid hydrazide-hydrazones, moderate to mild antibacterial activity was observed against E. coli and Salmonella typhi, with ZOI values ranging from 10 to 21 mm, which was less than the control, ampicillin (B1664943) sodium (ZOI = 20–24 mm). nih.gov In contrast, other synthesized derivatives have shown significant activity against a panel of Gram-negative bacteria, including E. coli and Pseudomonas picketti, with MIC values in the range of 0.08–1 µg/ml, indicating very strong antibacterial action. nih.gov
Table 1: Antibacterial Activity of Selected Hydrazide-Hydrazone Derivatives Against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | Measurement | Result | Reference |
| Hydrazide-hydrazone 33 | P. aeruginosa | MIC | 0.22 µg/ml | nih.gov |
| Hydrazide-hydrazone 34 | P. aeruginosa | MIC | 0.19 µg/ml | nih.gov |
| Hydrazide-hydrazone 33 | K. pneumoniae | MIC | 3.12 µg/ml | nih.gov |
| Hydrazide-hydrazone 34 | K. pneumoniae | MIC | 14.00 µg/ml | nih.gov |
| 1,2-dihydropyrimidine 21 | M. luteus | MIC | 0.08 µg/ml | nih.gov |
| 4-chlorophenylsulfonyl acid 8 | S. typhi | ZOI | 21 mm | nih.gov |
Antitubercular Activity Against Mycobacterium tuberculosis Strains (e.g., H37Rv)
Hydrazide-hydrazone derivatives have been a significant area of research in the quest for new antitubercular agents. Several studies have highlighted the potential of these compounds against Mycobacterium tuberculosis H37Rv. For instance, a series of 4-fluorobenzoic acid hydrazide derivatives were synthesized and evaluated for their antimycobacterial activity. researchgate.net One particular derivative, 4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide (compound 3a), demonstrated the highest inhibitory activity among the tested compounds. researchgate.net
In other research, a newly synthesized compound showed good biological activity against tested bacteria and a high level of activity against Mycobacterium tuberculosis (H37RV) in vitro, with a reported MIC of 4 µg/mL. mdpi.com While this was less active than the control drug isoniazid (MIC = 0.025 µg/mL), it still represents a promising result. mdpi.com Further studies on different series of hydrazide-hydrazone and sulfonyl hydrazone derivatives have shown significant MICs ranging from 0.07 to 0.32 µM against the H37Rv strain, which are comparable to isoniazid. mdpi.com
The core hydrazone moiety (–CONHN=CH–) is believed to be crucial for the biological activity of these compounds. researchgate.net The continuous exploration of different substitutions on the benzohydrazide scaffold aims to identify compounds with improved potency and a better safety profile for the treatment of tuberculosis. researchgate.net
Table 2: Antitubercular Activity of Selected Hydrazide-Hydrazone Derivatives Against M. tuberculosis H37Rv
| Compound/Derivative | Measurement | Result | Comparison to Control | Reference |
| 4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide | % Inhibition | Highest in study | Not specified | researchgate.net |
| Novel Synthesized Compound | MIC | 4 µg/mL | 160-fold less active than isoniazid | mdpi.com |
| Hydrazide-hydrazone/sulfonyl hydrazone series | MIC | 0.07 to 0.32 µM | Comparable to isoniazid | mdpi.com |
| Indolylhydrazone derivative | MIC | 0.62 µM | Two-fold less active than INH | mdpi.com |
Antifungal Activity
The antifungal potential of this compound derivatives has also been investigated. Studies have shown that some synthesized derivatives exhibit good antifungal activity against various fungal species. For example, certain novel benzohydrazide derivatives were screened against Aspergillus fumigatus, Aspergillus niger, Aspergillus terrus, and Rhizoopus, with some compounds displaying potent activity. researchgate.net
In another study, 2-iodo-N'-[(1E)-substitutedphenylmethylidene] benzohydrazide analogues were evaluated for their antifungal activity against Aspergillus niger and Candida albicans, using griseofulvin (B1672149) as a reference drug. Several of these compounds showed highly significant activity against the tested pathogenic microorganisms. The presence of a halogen, such as fluorine, in the molecular structure is often explored for its potential to enhance biological activities, including antifungal effects. mdpi.com
Research into benzimidazole (B57391) phenylhydrazone derivatives also revealed antifungal activity against phytopathogenic fungi like Rhizoctonia solani and Magnaporthe oryzae. researchgate.net This suggests that the broader class of hydrazone-containing compounds warrants further investigation for the development of new antifungal agents.
Exploration of Antimicrobial Mechanisms (e.g., Influence on Biofilm Formation, Enzymatic Targets like ecKAS III)
The mechanisms through which this compound and its derivatives exert their antimicrobial effects are a key area of research. One important aspect is their potential to inhibit biofilm formation, a critical factor in chronic and recurrent infections. nih.gov Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which protects them from antibiotics and host immune responses. frontiersin.org Some novel compounds have been identified that can disrupt biofilm formation in various bacteria, including Mycobacterium abscessus. mdpi.com
At the molecular level, these compounds may target specific enzymes essential for bacterial survival. For instance, hydrazones of 4-(trifluoromethyl)benzohydrazide have been shown to inhibit bacterial DNA-gyrase and FabH (β-ketoacyl-acyl carrier protein synthase III). nih.gov The inhibition of such enzymes can disrupt critical metabolic pathways in bacteria, leading to their death. Additionally, some phenothiazine (B1677639) derivatives, which share structural similarities with certain bioactive compounds, have been recognized for their ability to inhibit multidrug efflux pumps in bacteria like S. aureus. mdpi.com
The development of antibiofilm peptides and other strategies that interfere with quorum sensing, the cell-to-cell communication system in bacteria that regulates biofilm formation, is also an active area of investigation. frontiersin.orgnih.gov By understanding these mechanisms, more effective and targeted antimicrobial therapies can be designed.
Anticancer and Antiproliferative Research
In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., Breast (MCF-7, MDA-MB-231), Lung (NCI-H460, A549, NCI-H226), CNS (SF-268), Prostate (PC-3, LNCaP), Cervical (HeLa), Gastric (MNK-45), Colorectal (HT-29), Kidney Fibroblast (COS-7), Neuroblastoma (SK-N-SH))
Derivatives of this compound have been the subject of extensive research for their potential anticancer properties. Numerous studies have evaluated the in vitro cytotoxicity of these compounds against a wide range of human cancer cell lines.
For breast cancer, various synthetic derivatives have shown cytotoxic effects against MCF-7 and MDA-MB-231 cell lines. nih.gov For example, a β-nitrostyrene derivative, CYT-Rx20, demonstrated inhibitory activity with IC₅₀ values of 0.81 ± 0.04 µg/mL and 1.82 ± 0.05 µg/mL for MCF-7 and MDA-MB-231 cells, respectively. nih.gov Similarly, a benzazepine known as BBL22, which has a 2-fluorophenyl group, induced significant apoptosis in certain breast cancer lines. nih.gov
In the context of lung cancer, a novel benzimidazole derivative exhibited potent cytotoxic action against the A549 cell line with an IC₅₀ value of 15.80 µM. Other studies on benzopyranone derivatives also showed cytotoxicity against A549 lung cancer cells. nih.gov
Regarding prostate cancer, the benzazepine BBL22 was shown to reduce the growth of PC3 prostate tumors in a human xenograft model without causing overt toxicity. nih.gov Furthermore, a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold showed antitumor activity against the PC-3 prostate cancer cell line. nih.gov
The cytotoxic effects of these derivatives have also been observed in other cancer cell lines, including colon carcinoma (HCT 116), hepatocellular carcinoma (HepG2), and leukemia. researchgate.net The broad spectrum of activity highlights the potential of this chemical scaffold in the development of new anticancer agents.
Table 3: In Vitro Cytotoxicity of Selected Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ Value | Reference |
| CYT-Rx20 | MCF-7 | Breast | 0.81 ± 0.04 µg/mL | nih.gov |
| CYT-Rx20 | MDA-MB-231 | Breast | 1.82 ± 0.05 µg/mL | nih.gov |
| Benzimidazole derivative se-182 | A549 | Lung | 15.80 µM | |
| Benzopyranone derivative 6 | A549 | Lung | 5.0 µM | nih.gov |
| Hydrazone derivative 20 | PC-3 | Prostate | 13.8 µM | nih.gov |
| Benzimidazole derivative se-182 | HepG2 | Liver | 15.58 µM |
Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Modulation)
The antiproliferative effects of this compound derivatives are often attributed to their ability to induce apoptosis and modulate the cell cycle in cancer cells.
Apoptosis Induction: Several studies have demonstrated that these compounds can trigger programmed cell death, or apoptosis. For instance, a diarylpentanoid analog, MS13, was found to induce apoptosis in non-small cell lung cancer (NSCLC) cells. This was evidenced by a significant increase in caspase-3 activity and a decrease in the concentration of the anti-apoptotic protein Bcl-2 in the treated cells. nih.gov Similarly, a 4-Methylbenzoylhydrazine Pt(II) complex has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis. mdpi.com The induction of apoptosis is a key mechanism for eliminating cancer cells and is a desirable characteristic for anticancer drugs.
Cell Cycle Modulation: In addition to inducing apoptosis, these derivatives can also interfere with the normal progression of the cell cycle, leading to cell cycle arrest. The benzazepine BBL22, for example, induces arrest in the G2/M phase of the cell cycle in various human tumor cell lines. nih.gov Following this G2/M arrest, some cancer cell types, particularly prostate and certain breast cancer lines, undergo significant apoptosis. nih.gov
Other research has shown that a ciprofloxacin (B1669076) chalcone (B49325) hybrid can cause S-G2/M cell cycle arrest in tumor cell lines. waocp.org Furthermore, coumarin (B35378) derivatives have been found to inhibit cell growth by inducing cell cycle arrest in the G1 phase in human lung carcinoma cell lines. nih.gov By halting the cell cycle at different checkpoints, these compounds can prevent cancer cells from dividing and proliferating.
The modulation of key signaling pathways, such as the PI3K-AKT and MAPK pathways, is also implicated in the antiproliferative and apoptotic activities of these compounds. nih.gov
Modulation of Key Signaling Pathways (e.g., PI3K/Akt Pathway, Telomerase Inhibition, Glycogen Synthase Kinase 3 (GSK-3) Inhibition, Tyrosine Kinase Inhibition, Angiogenesis Inhibition)
The modulation of key signaling pathways is a cornerstone of modern therapeutic development, particularly in oncology. While research into the specific effects of this compound on these pathways is emerging, the broader chemical class of hydrazides and related structures has been investigated for interaction with these critical cellular cascades.
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. mdpi.comnih.gov Its over-activation is a common feature in many human cancers, making it a significant target for drug development. nih.govresearchgate.net The pathway is triggered by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of AKT, which in turn phosphorylates a host of downstream targets, including mTOR. mdpi.com This activation promotes gene transcription related to cancer progression, migration, and invasion. mdpi.comnih.gov While numerous small molecule inhibitors targeting this pathway have been developed, specific data on the inhibitory activity of this compound is not extensively detailed in current literature. nih.govresearchgate.net
Telomerase Inhibition: Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. plos.org In most normal somatic cells, telomerase activity is undetectable, leading to telomere shortening with each cell division and eventual replicative senescence. plos.org However, in approximately 90% of cancer cells, telomerase is reactivated, enabling unlimited proliferation and immortalization. plos.orgscienceopen.com This makes telomerase a highly attractive and specific target for cancer therapy. nih.gov Various non-nucleosidic small molecules, such as BIBR1532, have been identified as selective inhibitors of telomerase, demonstrating anti-proliferative effects in cancer cells. scienceopen.comnih.gov
Glycogen Synthase Kinase 3 (GSK-3) Inhibition: Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a central role in a wide array of cellular processes, including metabolism, cell signaling, and development. nih.gov Dysregulation of GSK-3 activity has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, type II diabetes, and certain cancers. nih.govgoogle.com Consequently, the inhibition of GSK-3 is considered a promising therapeutic strategy. nih.govresearchgate.net A number of GSK-3 inhibitors, such as Tideglusib, have advanced to clinical trials for various conditions. nih.gov
Tyrosine Kinase Inhibition: Tyrosine kinases are enzymes that are critical components of signaling pathways that control cell growth, differentiation, and survival. nih.gov The aberrant activation of tyrosine kinases is a frequent driver of cancer. mdpi.com Tyrosine kinase inhibitors (TKIs) function by blocking the ATP-binding site of these enzymes, thereby preventing their activity and halting downstream signaling. nih.govnih.gov The development of TKIs like imatinib (B729) revolutionized the treatment of certain cancers, and research continues to identify new compounds that can inhibit these key oncogenic drivers. mdpi.com
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth, invasion, and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov The vascular endothelial growth factor (VEGF) signaling pathway, particularly through its receptor VEGFR2, is a primary regulator of angiogenesis, making it a validated target for anti-angiogenic therapies. nih.gov Inhibiting this process can effectively starve tumors and impede their progression. Research has identified various chemical scaffolds, including chromene derivatives and chlorinated benzothiadiazines, that exhibit anti-angiogenic properties. nih.govnih.gov
Other Biologically Relevant Activities
Beyond the modulation of major signaling pathways, derivatives of benzohydrazide have demonstrated a range of other biological activities that are therapeutically relevant. These include properties that can counteract cellular damage and inflammation.
Antiglycation Properties
Glycation is a non-enzymatic reaction between reducing sugars and proteins, which leads to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, such as neuropathy, retinopathy, and cardiovascular disease. Therefore, inhibitors of glycation are of significant interest for managing these conditions.
A series of 4-methoxybenzoylhydrazone derivatives, which are structurally related to this compound, were synthesized and evaluated for their antiglycation activity. researchgate.netnih.gov Several of these compounds exhibited potent activity, with some showing greater efficacy than the standard inhibitor, rutin (B1680289) (IC₅₀ = 294.46 ± 1.50 µM). researchgate.netnih.gov The activity was found to be dependent on the substitution pattern on the phenyl ring, particularly the presence and position of hydroxyl groups. semanticscholar.org For instance, compounds with dihydroxy substitutions showed notable potency. semanticscholar.org
| Compound | Substitution Pattern | IC₅₀ (µM) |
|---|---|---|
| 1 | 4-Hydroxy | 216.52 ± 4.2 |
| 6 | 2,4-Dihydroxy | 227.75 ± 0.53 |
| 7 | 3,4-Dihydroxy | 242.53 ± 6.1 |
| 11 | 2-Hydroxy-3-methoxy | 287.79 ± 1.59 |
| 3 | 2-Hydroxy | 289.58 ± 2.64 |
| Rutin (Standard) | - | 294.46 ± 1.50 |
Anti-inflammatory Potential
Chronic inflammation is a key factor in the development of numerous diseases. nih.gov The search for novel anti-inflammatory agents with improved safety profiles is an ongoing effort in medicinal chemistry. Research into compounds structurally related to benzohydrazides has revealed significant anti-inflammatory activity.
For example, a series of pyrazolinylbenzidines and isoxazolinylbenzidines were synthesized and screened for their anti-inflammatory properties. nih.gov One derivative, 4,4'-bis-[1”-acetyl-5”-(p-methoxyphenyl)-2”-pyrazolin-3'-yl)benzidine, demonstrated potent and dose-dependent anti-inflammatory activity that was superior to the reference drug in preclinical models. nih.gov The presence of a methoxy-substituted phenyl group was noted to be a key feature for the observed activity. nih.gov Additionally, studies on other fluorophenyl-containing heterocyclic compounds have shown that they can restore the balance of pro- and anti-inflammatory cytokines, further highlighting the potential of these chemical motifs in developing anti-inflammatory therapies. nih.gov
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cancer and cardiovascular disorders. nih.gov Antioxidants can mitigate oxidative damage and are valuable for maintaining cellular health.
Several studies have investigated the antioxidant potential of hydrazide and hydrazone derivatives. A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and tested for their antioxidant capacity using the DPPH radical scavenging method. nih.gov A number of these compounds exhibited antioxidant activity greater than that of the well-known antioxidant ascorbic acid. nih.gov For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide were found to be approximately 1.4 times more active than ascorbic acid. nih.gov Dihydropyrazole-carbohydrazide derivatives have also been reported to exhibit antioxidant activity comparable to ascorbic acid. mdpi.com
| Compound | Structure/Moiety | Activity Relative to Ascorbic Acid |
|---|---|---|
| 39 | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37x higher |
| 36 | 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | 1.35x higher |
| 29 | Hydrazone with thiophene (B33073) moiety | 1.26x higher |
| 17 | 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | 1.13x higher |
Structure Activity Relationship Sar Elucidation for 2 4 Fluorophenyl Methoxy Benzohydrazide Analogues
Impact of Substituent Position and Electronic Properties on Biological Activity
The biological activity of benzohydrazide (B10538) derivatives can be significantly modulated by the nature, position, and electronic properties of substituents on the aromatic rings. Studies on various series of benzohydrazide analogues have demonstrated that even minor structural changes can lead to substantial differences in potency and selectivity.
The position of a substituent on the phenyl ring of the benzohydrazide moiety can have a profound effect on the biological activity of the resulting compound. For instance, in a series of N'-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-substituted benzohydrazides, variations in the substituent on the benzohydrazide ring led to a range of antibacterial activities. thepharmajournal.com While a direct SAR study on 2-[(4-Fluorophenyl)methoxy]benzohydrazide is not extensively documented in the reviewed literature, principles from related compounds can be extrapolated. For example, the presence of electron-donating or electron-withdrawing groups can alter the electron density of the entire molecule, thereby influencing its interaction with biological targets.
In a study of novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles as α-glucosidase inhibitors, the electronic effect and lipophilicity of the substituents were found to significantly affect the biological activity. nih.gov The presence of a strong electron-withdrawing group like a nitro group at the para position of the benzylidene ring was shown to dramatically improve inhibitory activity. nih.gov This suggests that for this compound analogues, modifications on the benzohydrazide phenyl ring with substituents that alter its electronic properties could be a key strategy for modulating activity.
The following table summarizes the impact of substituents on the biological activity of some benzohydrazide derivatives, illustrating the importance of these molecular features.
| Compound Series | Substituent (Position) | Biological Activity | Reference |
| N'-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-substituted benzohydrazides | Varied substituents on the benzohydrazide ring | Displayed a range of antibacterial activities, with some compounds showing significant potency. | thepharmajournal.com |
| N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles | 4-NO2 on the benzylidene ring | Significantly improved α-glucosidase inhibitory activity. | nih.gov |
| 2-(benzamido) benzohydrazide derivatives | Varied substituents | Showed potent inhibition of AChE and BChE, with IC50 values comparable to the standard drug donepezil. | rsc.org |
These findings underscore the critical role that the position and electronic nature of substituents play in determining the biological profile of benzohydrazide-containing molecules.
Influence of the Benzohydrazide and Fluorophenyl Methoxy (B1213986) Moieties on Receptor Interactions
The benzohydrazide core and the fluorophenyl methoxy group are integral components of this compound that likely play distinct and crucial roles in its interaction with biological targets. The benzohydrazide moiety is a versatile scaffold known to be a key pharmacophore in a wide range of biologically active compounds, including antitubercular, anticonvulsant, and anticancer agents. thepharmajournal.com Its ability to form hydrogen bonds through the amide and hydrazone functionalities is often critical for binding to receptor sites.
The methoxy linker provides conformational flexibility, allowing the fluorophenyl ring and the benzohydrazide core to adopt an optimal orientation for receptor binding. The ether oxygen can also act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. The interplay between the hydrogen-bonding capabilities of the benzohydrazide group and the specific interactions of the fluorophenyl methoxy moiety is likely a key determinant of the biological activity of this class of compounds.
Pharmacophore Identification and Lead Optimization Strategies for Improved Bioactivity
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups required for biological activity. d-nb.info A pharmacophore model for this compound analogues would likely include key features such as hydrogen bond donors and acceptors from the benzohydrazide moiety, and a hydrophobic or aromatic feature corresponding to the fluorophenyl ring.
Once a pharmacophore model is established, it can guide lead optimization efforts to enhance bioactivity. danaher.com Lead optimization strategies for this class of compounds could involve several approaches:
Modification of the Benzohydrazide Ring: Introduction of various substituents at different positions on the phenyl ring of the benzohydrazide can be explored to probe the steric and electronic requirements of the binding site. As indicated by SAR studies on related compounds, both electron-donating and electron-withdrawing groups can have a significant impact on activity. nih.gov
Alterations to the Fluorophenyl Ring: The position of the fluorine atom on the phenyl ring could be varied (e.g., ortho or meta) to assess the impact on binding affinity. Additionally, the introduction of other halogen atoms or small alkyl groups could be investigated to fine-tune hydrophobic and electronic interactions.
Modification of the Methoxy Linker: The length and flexibility of the linker connecting the fluorophenyl ring and the benzohydrazide core could be altered. Replacing the ether oxygen with other functional groups, such as a thioether or an amine, could also be explored to modify the compound's hydrogen bonding capacity and conformational preferences.
The following table outlines potential lead optimization strategies and their rationales.
| Strategy | Rationale |
| Substituent Variation on Benzohydrazide Ring | To optimize electronic and steric interactions with the target receptor and improve potency. |
| Modification of the Fluorophenyl Ring | To fine-tune hydrophobic and electrostatic interactions and potentially enhance selectivity. |
| Linker Modification | To adjust the conformational flexibility and relative orientation of the two key moieties for optimal receptor fit. |
Future Perspectives and Research Directions for 2 4 Fluorophenyl Methoxy Benzohydrazide
Design and Synthesis of Novel Potent Derivatives with Targeted Selectivity
The modular nature of 2-[(4-Fluorophenyl)methoxy]benzohydrazide provides a versatile scaffold for the design and synthesis of novel derivatives with potentially enhanced potency and targeted selectivity. Future research in this area could systematically explore modifications of its core components.
The benzohydrazide (B10538) moiety is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. biointerfaceresearch.comthepharmajournal.com Synthetic strategies could involve the introduction of various substituents on the benzene (B151609) ring of the benzohydrazide. For instance, the incorporation of electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule, potentially influencing its binding affinity to biological targets. Furthermore, the hydrazide functional group itself can be a key site for derivatization, such as in the formation of hydrazones, which have also demonstrated a wide range of pharmacological effects. nih.govresearchgate.net
The 4-fluorophenyl group is a common feature in many successful drugs, where the fluorine atom can enhance metabolic stability and binding interactions. nih.govmdpi.com The strategic placement of additional substituents on this ring could further refine the pharmacological profile of the derivatives. For example, the introduction of other halogen atoms or small alkyl groups could alter the lipophilicity and steric properties of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
A hypothetical synthetic scheme for generating a library of derivatives is presented below:
| Starting Material | Reagent | Resulting Derivative |
| 2-Hydroxybenzohydrazide | 1-(chloromethyl)-4-fluorobenzene | This compound |
| 2-Hydroxy-5-nitrobenzohydrazide | 1-(chloromethyl)-4-fluorobenzene | 5-Nitro-2-[(4-fluorophenyl)methoxy]benzohydrazide |
| 2-Hydroxybenzohydrazide | 1-(chloromethyl)-2,4-difluorobenzene | 2-[(2,4-Difluorophenyl)methoxy]benzohydrazide |
This table illustrates potential synthetic pathways to generate novel derivatives of this compound for future screening.
Investigation of New Biological Targets and Disease Pathways
The structural motifs present in this compound suggest a broad range of potential biological activities that warrant investigation. Benzohydrazide derivatives have been reported to exhibit a wide spectrum of therapeutic effects, including antibacterial, antifungal, anticonvulsant, anticancer, and anti-tubercular activities. thepharmajournal.comresearchgate.net
Future research should, therefore, involve comprehensive screening of this compound and its novel derivatives against a diverse panel of biological targets. High-throughput screening assays could be employed to identify potential inhibitory or modulatory effects on various enzymes, receptors, and ion channels.
Given the prevalence of the benzohydrazide core in antimicrobial agents, one promising avenue of research would be to evaluate its efficacy against a range of pathogenic bacteria and fungi, particularly multidrug-resistant strains. researchgate.net Similarly, the reported anticancer activities of many benzohydrazide-containing compounds suggest that this molecule could be a valuable lead for the development of new oncologic therapies. nih.govmdpi.com
The presence of the 4-fluorophenyl group, a key component of several statin drugs, hints at the possibility of activity against enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase. nih.govmdpi.com Investigation into the cardiovascular and metabolic effects of this compound could, therefore, be a fruitful area of research. The antioxidant properties of methoxybenzyl alcohols also suggest a potential role in mitigating oxidative stress-related diseases. nih.gov
A proposed list of initial biological targets for screening is provided below:
| Target Class | Specific Example | Potential Therapeutic Area |
| Enzymes | HMG-CoA Reductase | Hypercholesterolemia |
| DNA Gyrase | Antibacterial | |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | |
| Receptors | G-protein coupled receptors (GPCRs) | Various |
| Ion Channels | Voltage-gated sodium channels | Neurological disorders |
This table outlines a selection of potential biological targets for this compound, guiding initial screening efforts.
Application of Advanced Computational Methodologies for Predictive Modeling
Advanced computational methodologies can play a pivotal role in accelerating the discovery and optimization of drug candidates based on the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, can be employed to establish a correlation between the structural features of a series of derivatives and their biological activities. ijcrt.org
By generating a dataset of synthesized derivatives and their corresponding biological data, a robust QSAR model can be developed to predict the activity of yet-to-be-synthesized compounds. This predictive capability can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. The model could incorporate a variety of molecular descriptors, such as electronic, steric, and lipophilic properties, to capture the key determinants of biological activity.
Molecular docking simulations can provide valuable insights into the potential binding modes of this compound and its derivatives with their biological targets. nih.govnih.gov By docking these compounds into the active site of a target protein, it is possible to predict their binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. This information can guide the rational design of new derivatives with improved binding characteristics.
Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event and helping to assess the stability of the predicted binding mode. researchgate.net
A hypothetical workflow for computational modeling is outlined below:
| Computational Method | Objective | Expected Outcome |
| QSAR | Predict biological activity of new derivatives | Prioritized list of compounds for synthesis |
| Molecular Docking | Predict binding mode and affinity | Understanding of key ligand-protein interactions |
| Molecular Dynamics | Assess stability of ligand-protein complex | Confirmation of stable binding |
This table illustrates a potential workflow for the application of computational methodologies in the research of this compound derivatives.
Development of Structure-Based Drug Design Approaches for Therapeutic Applications
Should a promising biological target for this compound be identified and its three-dimensional structure be available, a structure-based drug design approach can be implemented to optimize its therapeutic potential. This strategy relies on the detailed structural information of the target's binding site to guide the design of more potent and selective inhibitors.
The initial step would involve determining the crystal structure of the target protein in complex with this compound or one of its active derivatives. This would provide a precise map of the binding site and the key interactions that govern ligand binding.
This iterative process of design, synthesis, and biological evaluation, guided by structural insights, can lead to the development of highly optimized drug candidates with improved efficacy and reduced off-target effects. Computational tools, such as free energy perturbation (FEP) calculations, can be used to predict the impact of proposed modifications on binding affinity, further refining the design process. nih.gov
An illustrative structure-based design cycle is as follows:
| Step | Action | Rationale |
| 1 | Co-crystallize lead compound with target protein | Obtain detailed structural information of the binding site |
| 2 | Analyze ligand-protein interactions | Identify opportunities for improving binding |
| 3 | Design new derivatives with enhanced interactions | Rational design of more potent compounds |
| 4 | Synthesize and test new derivatives | Validate the design and identify improved leads |
| 5 | Iterate the cycle | Achieve optimal potency and selectivity |
This table outlines the iterative cycle of structure-based drug design, a powerful approach for optimizing lead compounds like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
